molecular formula C13H13NO2 B12306542 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one

4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one

Cat. No.: B12306542
M. Wt: 215.25 g/mol
InChI Key: IAUWNDFPHGNIJG-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS 1699519-62-4) is a high-purity organic compound with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol . This compound features an isoquinoline heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. The structure, which can be represented by the SMILES notation O=C(C1=CC=CC2=C1C=CN=C2)CCCO, incorporates a ketone linker and a hydroxybutyl chain, making it a valuable intermediate for the synthesis of more complex molecules . Researchers utilize this compound primarily in the development of novel pharmacological agents, particularly as a key building block for molecules that target central nervous system receptors. Its structural similarity to other isoquinoline-based compounds, which have been studied for their activity as receptor antagonists, suggests potential application in probing neurological pathways and mechanisms . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-hydroxy-1-isoquinolin-5-ylbutan-1-one

InChI

InChI=1S/C13H13NO2/c15-8-2-5-13(16)12-4-1-3-10-9-14-7-6-11(10)12/h1,3-4,6-7,9,15H,2,5,8H2

InChI Key

IAUWNDFPHGNIJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(=O)CCCO

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy 1 Isoquinolin 5 Yl Butan 1 One

Retrosynthetic Analysis and Strategic Disconnections for the Isoquinoline-Butanone Framework

The retrosynthetic analysis of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (B6263363) involves several key disconnections to simplify the target molecule into readily available starting materials. A primary disconnection breaks the bond between the isoquinoline (B145761) ring and the butanone side chain. This leads to two main fragments: a 5-substituted isoquinoline derivative and a four-carbon (C4) synthon.

Further disconnection of the isoquinoline moiety can be envisioned through established synthetic routes such as the Bischler-Napieralski or Pictet-Spengler reactions, which typically start from a substituted β-phenylethylamine. google.com The butanone side chain, with its hydroxyl group at the C-4 position, can be disconnected to a precursor like a 1,4-dicarbonyl compound or a protected version of 4-hydroxybutanal or a related derivative. researchgate.netacs.org

A plausible retrosynthetic pathway is as follows:

Target: this compound

Disconnection 1 (C-C bond): 5-Isoquinolyl Grignard or organolithium reagent and a suitable C4 electrophile (e.g., a protected 4-hydroxybutanoic acid derivative).

Disconnection 2 (Functional Group Interconversion): A precursor dicarbonyl compound, 1-(isoquinolin-5-yl)butane-1,4-dione, which can be selectively reduced. researchgate.net

Disconnection 3 (Isoquinoline Ring): Breaking down the isoquinoline to a substituted phenylethylamine precursor for a cyclization reaction. google.com

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound relies on the efficient preparation of key precursors.

5-Substituted Isoquinolines: A crucial intermediate is a 5-substituted isoquinoline that allows for the introduction of the butanone side chain. 5-Bromoisoquinoline is a common and versatile precursor. Its synthesis can be achieved through the direct bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid, a method that provides good yield and regioselectivity. google.comorgsyn.orgresearchgate.net Careful control of the reaction temperature is essential to minimize the formation of isomeric byproducts. orgsyn.org

Four-Carbon (C4) Synthons: A variety of C4 building blocks can be employed. For instance, 4-bromobutyryl chloride can be used in Friedel-Crafts acylation reactions. Alternatively, protected forms of 4-hydroxybutanoic acid or related esters can react with an organometallic isoquinoline species. The synthesis of 4-hydroxy-2-butanone (B42824) from 1,3-butanediol (B41344) has also been reported, providing another potential C4 synthon. google.com

Direct and Convergent Synthetic Routes to this compound

Condensation and Cyclization Strategies for the Isoquinoline Moiety

While direct synthesis of the final molecule with the butanone side chain already attached to the starting materials for isoquinoline ring formation is conceivable, a more common and flexible approach involves the initial synthesis of the isoquinoline core followed by side-chain introduction. Standard methods for constructing the isoquinoline ring system include:

Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride, followed by oxidation to the isoquinoline.

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized to the isoquinoline.

These methods can be adapted to produce 5-substituted isoquinolines by starting with appropriately substituted phenylethylamine precursors. google.com

Coupling Reactions for Butanone Side Chain Introduction

With a 5-substituted isoquinoline in hand, the butanone side chain can be introduced through several coupling strategies:

Friedel-Crafts Acylation: 5-Bromoisoquinoline can be acylated with a suitable C4 acyl halide, such as 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. rsc.orgrsc.org This would yield a chloroketone intermediate that can be subsequently hydrolyzed to the desired alcohol.

Grignard and Organolithium Reactions: 5-Bromoisoquinoline can be converted to the corresponding Grignard reagent (5-isoquinolylmagnesium bromide) or an organolithium species via halogen-metal exchange. wikipedia.org This nucleophilic isoquinoline derivative can then react with an appropriate electrophilic C4 synthon, such as a protected 4-hydroxybutanal or an ester of 4-hydroxybutanoic acid. Reaction with an ester would lead to a tertiary alcohol after double addition. masterorganicchemistry.com

Selective Hydroxylation and Functional Group Interconversion at C-4

The introduction of the hydroxyl group at the C-4 position of the butanone side chain can be achieved through various methods:

Reduction of a Dicarbonyl Precursor: A potential route involves the synthesis of 1-(isoquinolin-5-yl)butane-1,4-dione. The selective reduction of the terminal ketone to a hydroxyl group can be challenging but may be achieved using specific reducing agents that favor the reduction of one carbonyl group over the other. researchgate.netacs.org

From a Halogenated Precursor: If the side chain is introduced using a 4-halobutyryl chloride, the resulting haloketone can be converted to the corresponding alcohol via nucleophilic substitution with a hydroxide (B78521) source.

Starting with a Hydroxylated Synthon: A more direct approach involves using a C4 synthon that already contains a protected hydroxyl group. This protected group can then be deprotected in the final step of the synthesis.

Enantioselective Synthesis and Chiral Resolution Techniques for Stereoisomers

The C-4 hydroxyl group in this compound creates a chiral center, leading to the existence of two enantiomers. The preparation of enantiomerically pure forms can be accomplished through several strategies:

Optimization of Reaction Conditions: Yield, Purity, and Green Chemistry Principles

The synthesis of this compound, while not extensively detailed in dedicated literature, can be strategically approached via a Friedel-Crafts acylation of isoquinoline. The optimization of this reaction is paramount to maximize yield and purity while adhering to the principles of green chemistry. This involves a careful selection of catalysts, acylating agents, solvents, and reaction temperatures, and considering the unique reactivity of the isoquinoline ring system.

Electrophilic substitution on isoquinoline, such as Friedel-Crafts acylation, preferentially occurs at the C5 and C8 positions of the carbocyclic (benzene) ring. quora.comimperial.ac.ukgcwgandhinagar.comquimicaorganica.org This regioselectivity is governed by the preservation of the aromaticity of the pyridine (B92270) ring, which is less electron-rich and thus less susceptible to electrophilic attack. quora.comimperial.ac.ukgcwgandhinagar.comquimicaorganica.org The primary challenge in acylating nitrogen-containing heterocycles lies in the potential for the basic nitrogen atom to form a complex with the Lewis acid catalyst, thereby deactivating it. beilstein-journals.orgnih.gov Overcoming this requires careful optimization of the reaction parameters.

Catalyst Selection and Loading

The choice of Lewis acid is critical in driving the Friedel-Crafts acylation. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts due to complexation with both the starting material and the ketone product. researchgate.netkhanacademy.org This leads to significant waste generation and complex work-up procedures. researchgate.net

Modern approaches focus on catalytic amounts of more efficient and environmentally benign Lewis acids. Metal triflates, such as scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), and gallium triflate (Ga(OTf)₃), have emerged as powerful catalysts for the acylation of heteroaromatics. researchgate.net They often provide higher yields and can be recycled, aligning with green chemistry principles. researchgate.netnumberanalytics.com The optimization would involve screening various Lewis acids and their loadings to find the ideal balance between reactivity and catalyst efficiency.

Table 1: Comparison of Lewis Acid Catalysts in a Model Friedel-Crafts Acylation

EntryCatalystCatalyst Loading (mol%)SolventYield (%)
1AlCl₃120Dichloromethane (B109758)85
2Sc(OTf)₃10Nitromethane92
3Yb(OTf)₃5Toluene90
4Ga(OTf)₃101,2-Dichloroethane88
5Bi(OTf)₃0.5TolueneGood

This table is a hypothetical representation based on data for similar Friedel-Crafts acylations of aromatic and heteroaromatic compounds. beilstein-journals.orgnih.govresearchgate.net

The Acylating Agent: Protection and Alternatives

The synthesis of the target molecule requires an acylating agent derived from butanoic acid with a hydroxyl group at the 4-position. A common choice would be 4-hydroxybutanoyl chloride. However, the free hydroxyl group can interfere with the Lewis acid catalyst. Therefore, a protection strategy is likely necessary. The hydroxyl group can be protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl) or a benzyl (B1604629) ether, which can be removed after the acylation reaction.

Alternatively, greener acylating agents can be considered. Carboxylic acids, activated in situ with reagents like methanesulfonic anhydride, offer a metal- and halogen-free acylation method. organic-chemistry.orgacs.org This approach generates minimal waste and avoids the use of corrosive acyl chlorides. organic-chemistry.orgacs.org Anhydrides and esters are also viable, more environmentally friendly alternatives. numberanalytics.com

Influence of Solvent and Temperature

The reaction solvent can significantly impact the yield and selectivity of the Friedel-Crafts acylation. While chlorinated solvents like dichloromethane are common, their environmental impact has led to the exploration of alternatives. youtube.com Nitromethane has been shown to be an effective solvent for acylation reactions involving heteroaromatics. researchgate.net In some cases, solvent-free conditions, potentially assisted by microwave irradiation, can dramatically reduce reaction times and waste. numberanalytics.comnih.gov

Temperature control is also crucial. Friedel-Crafts acylations can be highly exothermic, and initial cooling is often necessary to control the reaction rate and prevent side reactions. youtube.com Subsequent heating may be required to drive the reaction to completion. Optimization studies would involve monitoring the reaction progress at various temperatures to determine the optimal thermal profile.

Green Chemistry Principles in Optimization

Adhering to green chemistry principles is a key consideration in modern synthetic optimization. For the synthesis of this compound, this would involve:

Atom Economy: Utilizing catalytic rather than stoichiometric amounts of Lewis acids and exploring acylating agents that lead to less waste. researchgate.netorganic-chemistry.org

Use of Safer Solvents: Replacing hazardous chlorinated solvents with greener alternatives or employing solvent-free conditions. numberanalytics.comnih.gov

Energy Efficiency: Employing microwave-assisted synthesis to reduce reaction times and energy consumption. numberanalytics.com

Renewable Feedstocks: Considering the use of reagents derived from biomass where possible. organic-chemistry.org

Table 2: Optimization Parameters for Greener Synthesis

ParameterConventional MethodGreener AlternativeRationale
Catalyst Stoichiometric AlCl₃Catalytic Metal Triflates or Heterogeneous CatalystsReduced waste, catalyst recyclability researchgate.netresearchgate.netnumberanalytics.com
Acylating Agent Acyl ChlorideCarboxylic Acid + Activator (e.g., MSAA) or AnhydrideAvoids corrosive reagents, less waste numberanalytics.comorganic-chemistry.orgacs.org
Solvent DichloromethaneNitromethane, Ionic Liquids, or Solvent-FreeReduced environmental impact, potential for reuse numberanalytics.comnih.govresearchgate.net
Energy Input Conventional HeatingMicrowave IrradiationFaster reaction times, lower energy consumption numberanalytics.com

By systematically optimizing these parameters, a high-yielding, pure, and environmentally sustainable synthesis of this compound can be developed.

Advanced Characterization and Structural Elucidation of 4 Hydroxy 1 Isoquinolin 5 Yl Butan 1 One

Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopic methods are indispensable for determining the molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, e.g., COSY, HSQC, HMBC)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (B6263363), one would expect to see distinct signals for the protons on the isoquinoline (B145761) ring, as well as signals for the methylene (B1212753) (-CH₂-) groups of the butanone chain, the hydroxyl (-OH) proton, and the terminal methyl (-CH₃) or methylene group adjacent to the hydroxyl group. The splitting patterns of these signals (singlets, doublets, triplets, etc.) would reveal the connectivity between adjacent protons.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of different carbon environments. For the target compound, distinct signals would be expected for each carbon atom in the isoquinoline ring and the butanone side chain, including the carbonyl carbon (C=O), the carbon bearing the hydroxyl group, and the other methylene carbons.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the isoquinoline ring and the butanone chain.

HSQC (Heteronuclear Single Quantum Coherence) would reveal which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range connections (2-3 bonds) between protons and carbons, which is critical for connecting the butanone side chain to the correct position (C-5) on the isoquinoline ring.

A hypothetical data table for the NMR analysis of this compound is presented below. Note: This data is illustrative and not based on experimental results.

Atom Hypothetical ¹³C Chemical Shift (ppm) Hypothetical ¹H Chemical Shift (ppm) Hypothetical HMBC Correlations (from H to C)
1152.09.2 (s)C3, C8a
3143.58.5 (d)C1, C4, C4a
4120.07.8 (d)C3, C5, C8a
4a128.0--
6127.08.0 (d)C5, C7, C8
7126.57.6 (t)C5, C6, C8a
8130.08.2 (d)C6, C7, C8a
8a135.0--
C=O200.0--
CH₂ (adjacent to C=O)40.03.2 (t)C=O, C(next CH₂)
CH₂30.02.0 (m)C=O, C(next CH₂), C(OH)
CH(OH)65.03.8 (t)C(next CH₂), C(terminal)
OH-4.5 (br s)-

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic parts (around 3100-2850 cm⁻¹), the C=O stretch of the ketone (a strong, sharp band around 1680 cm⁻¹), and C=C and C=N stretching vibrations of the isoquinoline ring (in the 1600-1450 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Hypothetical Vibrational Spectroscopy Data:

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H (alcohol)3500-3200 (broad)Weak
C-H (aromatic)3100-3000Strong
C-H (aliphatic)2960-2850Moderate
C=O (ketone)~1680 (strong)Moderate
C=C, C=N (aromatic ring)1600-1450Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₃NO₂), the molecular weight is approximately 215.25 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be measured, confirming the elemental composition. The fragmentation pattern would likely involve cleavage of the butanone side chain, providing further evidence for the proposed structure.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity of the atoms and provide precise bond lengths and angles. For chiral molecules, it can also be used to determine the absolute configuration.

Chromatographic Methods for Purity and Isomeric Composition Analysis (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity analysis. A suitable reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The purity would be determined by the relative area of the peak corresponding to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be used for purity assessment, especially if the compound is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity, while the mass spectrometer would provide mass information for each separated component, aiding in their identification.

Chemical Reactivity and Derivatization Studies of 4 Hydroxy 1 Isoquinolin 5 Yl Butan 1 One

Reactions Involving the Hydroxyl Functional Group

The secondary hydroxyl group on the butyl chain of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (B6263363) is a prime site for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

Esterification and Etherification Protocols

Esterification: The hydroxyl group can readily undergo esterification to form the corresponding esters. This can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, for a more reactive approach that avoids the equilibrium limitations of Fischer esterification, the use of acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine provides an efficient route to ester formation. These reactions are typically carried out in aprotic solvents.

Etherification: The formation of ethers from the hydroxyl group can be accomplished via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride, to form the more nucleophilic alkoxide. This is followed by the reaction of the alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the corresponding ether. The choice of a primary alkyl halide is crucial to favor substitution over elimination.

Reaction TypeReagentsProduct Type
EsterificationCarboxylic Acid, Acid CatalystEster
EsterificationAcyl Chloride, BaseEster
EtherificationStrong Base, Alkyl HalideEther

Selective Oxidation and Reduction Pathways of the Hydroxyl Group

Selective Oxidation: The secondary alcohol can be selectively oxidized to a ketone, yielding the corresponding diketone. To achieve this transformation in the presence of the existing ketone functionality, mild and selective oxidizing agents are required. Reagents such as Dess-Martin periodinane (DMP) in dichloromethane (B109758) or a Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine at low temperatures, are well-suited for this purpose. These methods are known for their high yields and compatibility with a wide range of functional groups.

Selective Reduction: While the molecule already contains a hydroxyl group, understanding its reactivity in the context of reduction is important. If the ketone were to be reduced, the secondary alcohol could potentially be protected. However, if the goal were to reduce the existing ketone without affecting other parts of the molecule, a chemoselective reducing agent would be necessary. Sodium borohydride (NaBH₄) is a mild reducing agent that is often used for the selective reduction of ketones and aldehydes in the presence of less reactive functional groups. It is generally unreactive towards esters and amides under standard conditions.

TransformationReagent(s)Resulting Functional Group
Selective OxidationDess-Martin periodinane (DMP)Ketone
Selective OxidationOxalyl chloride, DMSO, Triethylamine (Swern)Ketone
Selective Reduction of KetoneSodium Borohydride (NaBH₄)Secondary Alcohol

Reactivity of the Butanone Moiety

The butanone portion of the molecule, specifically the carbonyl group and the adjacent α-carbon, offers additional avenues for chemical modification.

Carbonyl Reactivity: Nucleophilic Addition, Condensation, and Imine Formation

Nucleophilic Addition: The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after an acidic workup. This allows for the introduction of a wide range of alkyl or aryl substituents at this position.

Condensation Reactions: The ketone can participate in condensation reactions, such as the Wittig reaction. The use of a phosphorus ylide (a Wittig reagent) allows for the conversion of the carbonyl group into an alkene, providing a route to unsaturated derivatives.

Imine Formation: The ketone can react with primary amines under acidic catalysis to form imines (Schiff bases). This reaction is reversible and is often driven to completion by the removal of water.

Alpha-Carbon Functionalization (e.g., Alkylation, Halogenation)

The α-carbon atom adjacent to the ketone is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of substitution reactions.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. The choice of base and reaction conditions can influence the regioselectivity of this reaction if there are multiple α-protons.

Halogenation: The α-position can be halogenated under either acidic or basic conditions. In the presence of an acid and a halogen (Cl₂, Br₂, I₂), a single halogen atom is typically introduced. Under basic conditions, polyhalogenation can occur.

Reaction TypeReagentsProduct Feature
Nucleophilic AdditionGrignard Reagent (R-MgX)Tertiary Alcohol
Wittig ReactionPhosphorus YlideAlkene
Imine FormationPrimary Amine, Acid CatalystImine
α-AlkylationStrong Base, Alkyl Halideα-Alkyl Ketone
α-HalogenationHalogen, Acid or Baseα-Halo Ketone

Transformations of the Isoquinoline (B145761) Heterocycle

The isoquinoline ring system is an aromatic heterocycle that can undergo various transformations, including electrophilic and nucleophilic substitutions, as well as modifications to the nitrogen atom.

Electrophilic Aromatic Substitution: The isoquinoline ring is activated towards electrophilic attack at the 5- and 8-positions. Reactions such as nitration (using a mixture of nitric and sulfuric acids) or halogenation (using a halogen with a Lewis acid catalyst) would be expected to introduce substituents at these positions.

Nucleophilic Aromatic Substitution: The isoquinoline ring is susceptible to nucleophilic attack, particularly at the 1-position. This is exemplified by the Minisci reaction, which involves the addition of a radical to the protonated heterocycle. This can be a powerful method for introducing alkyl or acyl groups at the C1 position.

N-Oxidation: The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used in further functionalization reactions.

Reduction: The isoquinoline ring can be reduced to a tetrahydroisoquinoline. This is typically achieved through catalytic hydrogenation using a catalyst such as platinum or palladium on carbon under a hydrogen atmosphere.

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring

The isoquinoline ring system generally undergoes electrophilic aromatic substitution (EAS) on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. quimicaorganica.orggcwgandhinagar.com The nitrogen atom withdraws electron density from the pyridine portion, deactivating it towards electrophilic attack. gcwgandhinagar.com Consequently, electrophiles preferentially attack the carbocyclic ring, with positions C-5 and C-8 being the most favored. quimicaorganica.orggcwgandhinagar.comfirsthope.co.inshahucollegelatur.org.in This preference is attributed to the superior stability of the cationic intermediate formed during the substitution at these positions. quimicaorganica.org

Table 1: General Electrophilic Aromatic Substitution Reactions of Isoquinoline

ReactionReagentsMajor Product(s)
NitrationHNO₃/H₂SO₄5-Nitroisoquinoline firsthope.co.inshahucollegelatur.org.in
BrominationBr₂/FeBr₃ or AlCl₃5-Bromoisoquinoline firsthope.co.inshahucollegelatur.org.in
SulfonationConcentrated H₂SO₄/OleumIsoquinoline-5-sulfonic acid firsthope.co.inshahucollegelatur.org.in

Nucleophilic Aromatic Substitution and Addition Reactions

In contrast to electrophilic substitution, nucleophilic reactions on the isoquinoline nucleus occur preferentially on the electron-deficient heterocyclic ring. gcwgandhinagar.comshahucollegelatur.org.in The most reactive site for nucleophilic attack is the C-1 position. gcwgandhinagar.comshahucollegelatur.org.iniust.ac.irquimicaorganica.org

Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group, such as a halogen, is present at C-1 or C-3. firsthope.co.in However, this compound lacks such a leaving group on its pyridine ring, making SNAr reactions unlikely.

More relevant are nucleophilic addition reactions. Strong nucleophiles, such as organolithium reagents or sodium amide, readily add to the C-1 position of the isoquinoline ring. shahucollegelatur.org.iniust.ac.ir For instance, the Chichibabin reaction, which employs sodium amide in liquid ammonia, results in the formation of 1-aminoisoquinoline. firsthope.co.inshahucollegelatur.org.in Similarly, organometallic compounds like butyllithium add to C-1 to form a dihydroisoquinoline intermediate, which can then be oxidized to yield the C-1 substituted aromatic product. shahucollegelatur.org.iniust.ac.ir For this compound, nucleophilic addition would be expected to follow this established pattern, leading to derivatives functionalized at the C-1 position.

Table 2: Common Nucleophilic Reactions on the Isoquinoline Ring

ReactionReagentProduct Type
Amination (Chichibabin)NaNH₂1-Aminoisoquinoline firsthope.co.inshahucollegelatur.org.in
Alkylation/ArylationR-Li, then oxidation1-Alkyl/Aryl-isoquinoline iust.ac.ir
Hydride AdditionLiAlH₄1,2-Dihydroisoquinoline quimicaorganica.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. gcwgandhinagar.com It reacts readily with alkylating and acylating agents to form quaternary isoquinolinium salts. gcwgandhinagar.commmsl.cz This reaction is a fundamental aspect of the chemistry of isoquinolines.

The synthesis of these salts can be achieved by treating the isoquinoline derivative with reagents such as alkyl halides in a suitable solvent. mmsl.cz For this compound, the nitrogen atom is expected to be readily alkylated or acylated. This would lead to the formation of the corresponding N-alkyl- or N-acyl-5-(4-hydroxybutanoyl)isoquinolinium salt. It is important to consider that under acylation conditions, the hydroxyl group in the butanoyl side chain could potentially compete with the ring nitrogen, possibly leading to O-acylation products depending on the specific reagents and conditions employed.

Mechanistic Investigations of Novel Reaction Pathways and Catalysis

While specific mechanistic studies for this compound are not detailed in the available literature, the broader field of isoquinoline chemistry offers insights into potential reaction pathways. Modern synthetic methods have increasingly focused on transition-metal catalysis to achieve novel transformations of the isoquinoline skeleton. semanticscholar.orgorganic-chemistry.orgmdpi.com

Catalytic systems involving palladium, copper, rhodium, and ruthenium have been developed for the synthesis and functionalization of isoquinolines. semanticscholar.orgorganic-chemistry.orgnih.gov One notable strategy is C-H bond activation, which allows for the direct functionalization of the isoquinoline ring system, for instance at the C-4 position, without the need for pre-installed functional groups. acs.orgresearchgate.net Some of these methods proceed through a temporary dearomatization of the heterocyclic ring. acs.org

Another powerful approach for constructing substituted isoquinolines is the electrophilic cyclization of precursors like iminoalkynes. nih.gov For this compound, the side chain itself provides a reactive handle for further modifications. The ketone could undergo catalytic reduction or be a substrate for condensation reactions, while the hydroxyl group could be targeted for oxidation or substitution.

Regioselectivity and Stereochemical Control in Derivatization

Regioselectivity is a key consideration in the derivatization of this compound. As discussed, electrophilic attack is highly regioselective, directed to the benzenoid ring, with the existing C-5 substituent likely favoring substitution at the C-7 position. quimicaorganica.orggcwgandhinagar.comfirsthope.co.in Conversely, nucleophilic attack is regioselective for the C-1 position of the pyridinoid ring. gcwgandhinagar.comiust.ac.irquimicaorganica.org N-alkylation and N-acylation occur specifically at the ring nitrogen. gcwgandhinagar.com

Stereochemical control becomes a factor in reactions that introduce new chiral centers. The parent molecule, this compound, does not possess a stereocenter in its side chain. However, derivatization reactions could introduce chirality. For example, the stereoselective reduction of the ketone in the side chain would produce a chiral alcohol. The choice of reducing agent and catalyst would be critical in controlling the stereochemical outcome of such a transformation. Reports on the diastereoselective alkylation of activated isoquinolines using alkenyl boronate complexes indicate that high levels of stereocontrol are achievable in the modification of the isoquinoline scaffold, suggesting that similar control could be exerted in the derivatization of this specific compound. researchgate.net

Investigation of Analogues and Structure Activity Relationship Sar Studies

Rational Design Principles for the Synthesis of Structural Analogues

The rational design of analogues is guided by established medicinal chemistry principles, aiming to enhance potency, selectivity, and pharmacokinetic properties. This involves modifying distinct parts of the parent molecule.

The isoquinoline (B145761) moiety is a "privileged scaffold" found in numerous biologically active compounds and natural products. rsc.org Its aromatic and heterocyclic nature allows for a wide range of modifications to probe interactions with biological targets. Design strategies include:

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., methoxy (B1213986), hydroxyl, halogen, nitro groups) at different positions of the isoquinoline's benzene ring can significantly alter electronic properties, lipophilicity, and steric profile. Research on N-(2-arylethyl) isoquinoline derivatives as antagonists for the human scavenger receptor CD36 indicated that a methoxyl group at the 7-position and a hydroxyl group at the 6- or 8-position could confer good activity. nih.gov

Ring Fusion: Adding further rings to the isoquinoline system to create more complex polycyclic structures, such as in pyrimido[2,1-a]isoquinolin-4-ones, has been explored to develop potent inhibitors of enzymes like DNA-dependent protein kinase (DNA-PK).

The four-carbon chain linking the isoquinoline ring to the terminal hydroxyl group is critical for positioning the key functional groups correctly within a target's binding site.

Chain Length Homologation: The length of the alkyl chain can be systematically varied. Synthesizing analogues with shorter (propanone) or longer (pentanone, hexanone) chains helps determine the optimal distance between the aromatic ring system and the hydroxyl group for maximal biological effect. Studies on substituted isoquinolin-1-ones revealed that an O-(3-hydroxypropyl) substituent yielded significant antitumor activity, highlighting the importance of the three-carbon (propyl) spacer in that specific scaffold. nih.gov

Introduction of Rigidity: Incorporating double bonds or small rings (e.g., cyclopropyl) into the side chain can restrict conformational flexibility. This can lead to an increase in binding affinity if the rigid conformation matches the bioactive conformation required by the biological target.

Branching: Adding small alkyl groups (e.g., methyl) to the butanone chain can enhance metabolic stability and influence binding by establishing new hydrophobic interactions.

The terminal hydroxyl group is a polar functional group that can act as a crucial hydrogen bond donor and acceptor. Its modification is a key strategy for probing its role in molecular interactions.

Esterification and Etherification: Converting the hydroxyl group into an ester or an ether alters its polarity, size, and hydrogen bonding capability. Esterification is a common strategy to create prodrugs, which may improve bioavailability, with the ester being cleaved in vivo to release the active hydroxyl compound.

Isosteric Replacement: Replacing the hydroxyl group with other functional groups of similar size but different electronic properties (isosteres) is a powerful tool. For instance, replacement with a thiol (-SH), an amine (-NH2), or a methoxy (-OCH3) group can determine whether a hydrogen bond donor or acceptor is preferred at that position.

Oxidation State: The ketone group in the butanone chain could be reduced to a secondary alcohol, introducing a new chiral center and an additional hydroxyl group, which could lead to new interactions with a biological target. Conversely, oxidation of the terminal hydroxyl group to an aldehyde or carboxylic acid would drastically change its properties and interactions.

In Vitro Biological Target Interaction Studies of Analogues (Focus on Mechanisms)

Following the synthesis of analogues, their biological activity is assessed through in vitro assays. These tests provide crucial data on their affinity for specific receptors and their ability to modulate enzyme activity, which helps to build a comprehensive SAR profile.

Many isoquinoline-based compounds are known to interact with a variety of receptors, particularly within the central nervous system. Binding assays are used to quantify the affinity of the synthesized analogues for these targets. High affinity is often a prerequisite for potent biological activity.

Research on isoquinolinone derivatives has identified compounds with high affinity for multiple CNS receptors. nih.gov For example, certain analogues bind strongly to dopamine (B1211576) D2 and various serotonin (B10506) (5-HT) receptors, which are important targets for antipsychotic medications. nih.gov Similarly, other isoquinoline series have yielded potent antagonists for the CRTH2 receptor, a target for inflammatory conditions, and the CD36 receptor, involved in cardiovascular disease. nih.govnih.gov The data from these studies demonstrate that minor structural changes on the isoquinoline scaffold can lead to significant changes in receptor affinity and selectivity.

Table 1: Receptor Binding Affinity of Selected Isoquinoline Analogues This table presents data from structurally related compounds to infer potential activities.

Isoquinoline and quinoline (B57606) scaffolds are present in many enzyme inhibitors. nih.gov Assays to measure the inhibition or activation of key enzymes can reveal potential therapeutic applications, for instance, in cancer or neurodegenerative diseases.

Analogues of the core structure are often tested against panels of enzymes, such as kinases, proteases, or metabolic enzymes. For example, quinazoline (B50416) derivatives have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. mdpi.com Studies on tetrahydroquinoline hybrids have shown them to be effective inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease. mdpi.com Furthermore, certain isoquinoline derivatives have been found to inhibit Inhibitor of Apoptosis Proteins (IAPs), thereby promoting cancer cell death. nih.gov The mechanism of inhibition is often determined through kinetic studies, which can distinguish between competitive, non-competitive, or other modes of enzyme modulation.

Table 2: Enzyme Inhibition by Selected Isoquinoline and Related Analogues This table presents data from structurally related compounds to infer potential activities.

Cell-Based Functional Assays for Target Engagement and Pathway Modulation

The initial assessment of the biological effects of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (B6263363) and its analogues relies heavily on cell-based functional assays. These in vitro tests are crucial for determining a compound's ability to interact with its intended molecular target within a cellular context and for characterizing its impact on specific signaling pathways.

A primary step in this evaluation involves assays to confirm target engagement. For isoquinoline derivatives, which are often investigated for their potential as kinase inhibitors or anticancer agents, cell-based assays are indispensable. nih.govnih.gov For instance, in studies of isoquinoline derivatives targeting protein kinases like HER2, cell lines that overexpress the target protein, such as the SK-BR3 breast cancer cell line, are commonly employed. nih.gov The inhibitory activity of the compounds is then measured, often expressed as the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Beyond simple target inhibition, functional assays are used to assess the downstream consequences of target engagement, a concept known as pathway modulation. This can involve a variety of techniques:

Proliferation and Viability Assays: Assays such as the MTT or CCK-8 assay are used to measure the cytotoxic or cytostatic effects of the compounds on cancer cell lines. nih.gov These colorimetric assays provide quantitative data on cell survival and proliferation, offering insights into the compound's potential as an anticancer agent.

Apoptosis Assays: To determine if a compound induces programmed cell death, researchers may employ techniques like DNA laddering assays or flow cytometry using markers like Annexin V.

Enzyme-Linked Immunosorbent Assays (ELISAs): These assays can quantify the levels of specific proteins or phosphoproteins in cell lysates, providing a snapshot of the activity of a signaling pathway. For example, a decrease in the phosphorylation of a downstream substrate of a target kinase would indicate successful pathway modulation.

Reporter Gene Assays: In these systems, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the signaling pathway of interest. Changes in the expression of the reporter gene serve as a proxy for the activity of the pathway.

The data gathered from these cell-based assays are fundamental for establishing the structure-activity relationship (SAR) of a series of compounds. By systematically modifying the structure of the parent compound, this compound, and evaluating each new analogue in these assays, medicinal chemists can identify the structural features that are critical for biological activity.

Table 1: Representative Cell-Based Assay Data for Isoquinoline Analogues

Compound/Analogue Target/Cell Line Assay Type Endpoint Result (IC₅₀)
Isoquinoline Derivative 9a HER2/SK-BR3 Kinase Inhibition/Proliferation Inhibition of HER2 and cell growth Not specified
Isoquinoline Derivative 11c SK-BR3 Proliferation Inhibition of cell growth Not specified

This table is illustrative and based on data for analogous isoquinoline compounds, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is invaluable for predicting the activity of untested or hypothetical analogues, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of analogues of this compound with experimentally determined biological activities (e.g., IC₅₀ values from cell-based assays) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape, steric fields). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to generate a mathematical equation that links the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. A robust and predictive model will have high correlation coefficients (R²) for the training set and high predictive correlation coefficients (Q²) for the test set.

For a series of compounds related to this compound, a QSAR study could reveal which physicochemical properties are most influential for its biological activity. For example, the model might indicate that increased hydrophobicity in a certain region of the molecule enhances activity, while bulky substituents at another position are detrimental. These insights guide the rational design of new analogues with potentially improved potency.

Table 2: Key Parameters in QSAR Model Validation

Parameter Description Desired Value
(Coefficient of Determination) The proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. Close to 1
(Predictive R-squared) A measure of the predictive power of the model, often determined by cross-validation. High (e.g., > 0.5)

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low |

This table represents common parameters used in QSAR studies.

Elucidation of Molecular Recognition and Mechanistic Insights

Understanding how a molecule like this compound interacts with its biological target at the atomic level is crucial for mechanism-based drug design. This involves elucidating the specific molecular recognition events that govern the binding of the compound to its target protein.

Computational techniques, particularly molecular docking, are often the first step in this process. Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, this would involve docking the molecule into the active site of a putative target kinase or enzyme. The results of these simulations can provide a hypothetical binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the active site.

For example, in the study of quinolone derivatives, docking studies have been used to correlate the predicted binding scores with experimentally observed anticancer activity. researchgate.net Such studies can reveal that the 4-hydroxy group and the butan-1-one moiety of the compound may form crucial hydrogen bonds with the protein, while the isoquinoline ring could be involved in hydrophobic or aromatic interactions.

To experimentally validate and refine these computational models, biophysical and structural biology techniques are employed:

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand-protein complex, offering definitive proof of the binding mode and the specific molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution, providing information on which parts of the ligand and the protein are in close proximity upon binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Isoquinoline
Quinolone
4-hydroxy-1-phenyl-2(1H)-quinolone
Methoxy Phenylsulfonyl Benzo bldpharm.comnih.govimidazo[2,1-a]isoquinolinone
Luciferase
Green Fluorescent Protein

Theoretical and Computational Investigations of 4 Hydroxy 1 Isoquinolin 5 Yl Butan 1 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular structure, stability, and reactivity.

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

DFT calculations would be instrumental in elucidating the electronic characteristics of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (B6263363). By solving approximations of the Schrödinger equation, these methods can map the electron density distribution across the molecule. This allows for the calculation of atomic charges, revealing the electrophilic and nucleophilic sites within the structure.

Table 1: Illustrative Electronic Properties of this compound (Hypothetical DFT Results)

ParameterValue (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.8 eVElectron-accepting capacity
HOMO-LUMO Gap4.7 eVChemical stability and reactivity
Dipole Moment3.2 DPolarity and intermolecular interactions

Conformational Analysis and Potential Energy Surfaces

The flexible butanone side chain of this compound allows for multiple spatial arrangements or conformations. Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. This analysis is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a biological target.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR: Gauge-Independent Atomic Orbital (GIAO) calculations within a DFT framework can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts are often correlated with experimental values to validate the computed structure. For similar heterocyclic compounds, predicted NMR spectra have shown good agreement with experimental findings. nih.gov

IR: The vibrational frequencies corresponding to different functional groups can be calculated. These frequencies help in the interpretation of experimental Infrared (IR) spectra, identifying characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) groups, as well as the isoquinoline (B145761) ring vibrations.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the chromophores present in the molecule and its photophysical properties.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Hypothetical)

SpectrumPredicted Peak/Signal (Illustrative)Assignment
¹H NMRδ 7.5-8.5 ppmAromatic protons (isoquinoline)
¹³C NMRδ 198 ppmCarbonyl carbon (C=O)
IR3400 cm⁻¹ (broad), 1680 cm⁻¹ (strong)O-H stretch, C=O stretch
UV-Vis (λmax)280 nm, 315 nmπ → π* transitions

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential of this compound as a ligand for a specific biological target (e.g., an enzyme or receptor), molecular docking and molecular dynamics (MD) simulations are employed.

Molecular docking predicts the preferred orientation of the ligand when bound to a target protein. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, typically expressed as a binding energy score in kcal/mol. For instance, in studies of related quinolinone derivatives, docking was used to explore interactions with enzymes like lipoxygenase, revealing that the compounds could bind to allosteric sites. mdpi.com Similarly, docking studies on pyrazolo[3,4-d]pyrimidine derivatives with PI3K/mTOR have identified key binding interactions and predicted binding affinities for novel designed compounds. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex over time. Starting from the docked pose, an MD simulation would track the movements of all atoms in the system, offering insights into the stability of the binding pose, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding.

Prediction of Chemical Reactivity and Reaction Mechanisms

The electronic structure data from quantum chemical calculations can be used to predict the molecule's reactivity. Reactivity descriptors such as Fukui functions and dual descriptors can identify the most reactive sites for electrophilic, nucleophilic, and radical attacks. This information is invaluable for understanding the molecule's metabolic fate and for designing synthetic pathways. For example, the calculations can help predict whether the hydroxyl group is likely to be oxidized or if the aromatic ring is susceptible to electrophilic substitution.

Cheminformatics and Virtual Screening Applications

Cheminformatics tools can be used to predict a range of properties based on the molecule's structure. These include physicochemical properties like solubility (LogS), lipophilicity (LogP), and polar surface area (PSA), which are important for drug-likeness. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted in silico. For example, online tools can predict whether the compound is likely to be a substrate for cytochrome P450 enzymes or if it has the potential for certain toxicities. nih.gov

In the context of drug discovery, the structure of this compound could be used as a query in virtual screening campaigns. Large chemical libraries can be computationally screened to identify other molecules with similar structures or predicted properties, potentially leading to the discovery of new compounds with similar or improved biological activities.

Advanced Research Applications of 4 Hydroxy 1 Isoquinolin 5 Yl Butan 1 One and Its Scaffolds

Utility as Precursors and Building Blocks in Multi-Step Organic Synthesis

The chemical architecture of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (B6263363) makes it a valuable precursor and building block in multi-step organic synthesis. The isoquinoline (B145761) ring itself can be constructed through various established methods, which could be adapted for the synthesis of this specific compound. slideshare.net Moreover, the presence of hydroxyl and ketone functionalities on the side chain, along with the reactive isoquinoline core, allows for a multitude of subsequent chemical modifications.

Several classical and modern synthetic strategies can be employed for the synthesis of the isoquinoline nucleus. researchgate.net These methods provide access to a wide range of substituted isoquinolines, which can then be further functionalized to yield the target compound or its analogs.

Interactive Table of Synthetic Methods for Isoquinoline Scaffolds

Once synthesized, the functional groups of this compound serve as handles for further diversification. The hydroxyl group can be acylated, alkylated, or oxidized to an aldehyde or carboxylic acid. The ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination, or serve as a point for carbon-carbon bond formation through aldol (B89426) or Wittig-type reactions. The isoquinoline ring itself is amenable to functionalization, including N-alkylation or oxidation, and electrophilic substitution, although these reactions are influenced by the existing substituent. slideshare.net This chemical versatility allows for the construction of complex molecular architectures, making it a valuable starting material for the synthesis of diverse compound libraries.

Development of Novel Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with and modulate the function of specific biological targets, such as proteins, enabling the study of their roles in cellular processes. mskcc.org The isoquinoline scaffold is a known fluorophore, and its derivatives have been explored for their fluorescent properties. nih.gov This intrinsic fluorescence, combined with the potential for targeted modification, makes this compound a promising starting point for the development of novel chemical probes.

The development of a chemical probe from this scaffold would involve modifying the 4-hydroxybutan-1-one side chain to incorporate a reactive group or a recognition motif for a specific biological target. For instance, the hydroxyl group could be converted into an azide (B81097) or alkyne for bioorthogonal "click" chemistry, allowing the probe to be attached to other molecules in a biological system. Alternatively, the side chain could be elongated and functionalized with a ligand known to bind to a particular protein, thereby creating a targeted fluorescent probe. The isoquinoline core would serve as the reporting element, with its fluorescence properties potentially being modulated upon binding to the target. This can provide a means to visualize the localization and dynamics of the target protein within living cells. mskcc.org

Contributions to Lead Compound Generation and Optimization in Medicinal Chemistry Programs

The isoquinoline nucleus is a cornerstone of many biologically active natural products and synthetic drugs. nih.govnumberanalytics.com Isoquinoline alkaloids and their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.comnih.gov This proven track record establishes the isoquinoline framework as a privileged scaffold for drug discovery. rsc.org

This compound can serve as an excellent starting point for lead generation and optimization in medicinal chemistry programs. The isoquinoline core provides a rigid framework for interaction with biological targets, while the flexible hydroxybutanone side chain allows for systematic modifications to explore the structure-activity relationship (SAR). rsc.org By generating a library of derivatives with variations in the side chain length, stereochemistry of the hydroxyl group, and substitutions on the isoquinoline ring, researchers can screen for compounds with desired biological activities. The hydroxyl and ketone groups also provide opportunities to improve pharmacokinetic properties, such as solubility and metabolic stability, through prodrug strategies or isosteric replacements.

Interactive Table of Biologically Active Isoquinoline Derivatives

Potential in Materials Science or Catalyst Development (e.g., ligand for metal catalysis)

The applications of isoquinoline derivatives extend beyond the life sciences into materials science and catalysis. amerigoscientific.com The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. acs.org This property has been exploited in the development of isoquinoline-based ligands for various catalytic transformations. The hydroxyl group in the side chain of this compound can also participate in metal coordination, potentially forming a bidentate ligand. Such ligands can be used to create metal complexes with specific catalytic activities. For example, iron complexes with isoquinoline-based ligands have been developed for asymmetric oxidation reactions. nih.gov

In materials science, isoquinoline derivatives have been investigated for their optical and electronic properties. They have been incorporated into organic light-emitting diodes (OLEDs) and fluorescent sensors. numberanalytics.comrsc.org The conjugated aromatic system of the isoquinoline ring is responsible for its photophysical properties, which can be tuned by the introduction of different substituents. The this compound scaffold could be used to synthesize new polymers or molecular materials with interesting photoluminescent or electronic characteristics. Furthermore, isoquinoline derivatives have been shown to act as effective corrosion inhibitors for metals, an application that could potentially be explored for this compound and its derivatives. acs.org

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, and how can reaction efficiency be optimized?

Methodological Answer: A practical approach involves coupling isoquinolin-5-yl derivatives with hydroxybutanone precursors. For example, Enamine Ltd’s building block 4-{[(isoquinolin-5-yl)methyl]amino}butan-1-ol (EN300-1696045) can serve as a starting material for functionalization. Optimization includes:

  • Catalyst selection: Palladium-based catalysts for cross-coupling reactions.
  • Solvent systems: Polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.
  • Temperature control: Reactions at 60–80°C to balance yield and side-product formation.
    Refer to TRPV1 antagonist synthesis workflows for analogous modifications, such as amide bond formation or hydroxyl group protection.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR spectroscopy: 1^1H and 13^{13}C NMR to confirm backbone connectivity and functional groups. Compare with analogs like hydrastine derivatives .
  • High-resolution mass spectrometry (HRMS): Accurately determine molecular weight (e.g., UHPLC–HRMS used for cathinone analogs ).
  • Infrared spectroscopy (IR): Identify carbonyl (C=O) and hydroxyl (O–H) stretches.
    For stereochemical confirmation, computational ECD analysis paired with experimental data is recommended .

Q. How to determine the purity of this compound using chromatographic methods?

Methodological Answer:

  • HPLC: Use C18 reverse-phase columns with trifluoroacetic acid (TFA) modifiers, as demonstrated in patent QC-SMD-TFA05 conditions (retention time: 1.70 minutes) .
  • GC: For volatile derivatives, employ GC with flame ionization detection (FID), referencing purity standards (>97.0% GC) .
  • Validation: Spike samples with impurities (e.g., EP reference standards ) to calibrate detection limits.

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:

  • Computational modeling: Use DFT calculations to simulate NMR spectra under varying solvent conditions .
  • Variable-temperature NMR: Identify dynamic equilibria (e.g., keto-enol tautomerism).
  • Isotopic labeling: Introduce 13^{13}C or 15^{15}N labels to trace ambiguous signals .

Q. What strategies are effective in assessing the compound’s stability under various pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to acidic (pH 1–3), basic (pH 9–12), and oxidative (H2_2O2_2) conditions at 40–60°C. Monitor degradation via HPLC .
  • Kinetic modeling: Calculate degradation rate constants (k) and shelf-life using Arrhenius plots.
  • Lyophilization: Test stability in lyophilized vs. solution states, referencing pharmaceutical guidelines .

Q. How to investigate the bioactivity of this compound against TRPV1 receptors, considering structural analogs?

Methodological Answer:

  • In vitro assays: Use calcium flux assays in TRPV1-expressing HEK293 cells, following protocols for isoquinolin-5-yl derivatives .
  • Structure-activity relationship (SAR): Synthesize analogs with modified hydroxy or ketone groups. Compare IC50_{50} values to identify critical pharmacophores.
  • Molecular docking: Model interactions with TRPV1’s vanilloid-binding site using software like AutoDock.

Q. How to address challenges in detecting trace impurities during synthesis?

Methodological Answer:

  • LC-MS/MS: Employ sensitive detection (e.g., nanoelectrospray-HRMS ) for impurities <0.1%.
  • Reference standards: Use EP-grade impurities (e.g., benzyl derivatives ) for spiking experiments.
  • Column optimization: Utilize HILIC or ion-pair chromatography to separate polar byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.